Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Description

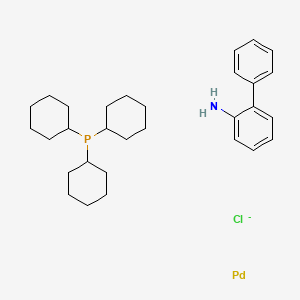

The compound "Palladium;2-phenylaniline;tricyclohexylphosphane;chloride" is a palladium(II) precatalyst complex used in cross-coupling reactions, notably Suzuki-Miyaura couplings. Its structure includes:

- Palladium(II) chloride (PdCl₂) as the metal center .

- Tricyclohexylphosphane (PCy₃), a bulky, electron-rich phosphane ligand that enhances catalytic activity by stabilizing the palladium center and accelerating oxidative addition with aryl chlorides .

- 2-Phenylaniline, a nitrogen-containing ligand that modulates electronic properties and solubility .

This complex is designed for high catalytic efficiency in coupling deactivated aryl chlorides, which are challenging substrates due to their low reactivity . Its precatalyst nature ensures controlled activation, reducing palladium leaching and improving reproducibility .

Properties

Molecular Formula |

C30H44ClNPPd- |

|---|---|

Molecular Weight |

591.5 g/mol |

IUPAC Name |

palladium;2-phenylaniline;tricyclohexylphosphane;chloride |

InChI |

InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |

InChI Key |

WBTWEZSUMQNZEV-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |

Origin of Product |

United States |

Preparation Methods

Cyclopalladation of 2-Phenylaniline

Cyclopalladation reactions are central to forming the palladacycle core of this compound. These reactions involve oxidative addition of palladium(II) to the C–H bond of 2-phenylaniline, forming a six-membered metallacycle.

Key Reactions and Conditions

Mechanistic Insights

- Dinuclear Intermediates : Reactions of 2-phenylaniline with PdCl₂ and NaCl/NaOAc yield dinuclear cyclopalladated complexes, such as [Pd₂(κ²-N,C-C₆H₄CH₂NMe₂)₂(μ-Cl)₂] , which can undergo ligand exchange with PCy₃.

- Role of Acetic Acid : Acidic conditions (e.g., acetic acid) facilitate deprotonation and stabilize intermediates during cyclopalladation.

Ligand Exchange with Tricyclohexylphosphine (PCy₃)

After forming the palladacycle, PCy₃ is introduced via ligand substitution. This step is critical for stabilizing the palladium center and enhancing catalytic activity.

Protocols for PCy₃ Incorporation

From Dinuclear Precursors :

Direct Synthesis from PdCl₂ :

Comparative Analysis of Methods

Key Research Findings

Catalytic Applications :

- The PCy₃-stabilized palladacycle is active in Suzuki-Miyaura and Buchwald-Hartwig couplings, outperforming triphenylphosphine analogs due to PCy₃’s steric bulk and electron-donating properties.

- Example : In Suzuki coupling, [PdCl(κ²-N,C-C₆H₄CH₂NMe₂)(PCy₃)] achieves turnover numbers >10,000 under mild conditions.

Structural Characterization :

Stability :

Optimized Synthetic Protocol

Reagents

- Palladium chloride (PdCl₂)

- 2-Phenylaniline

- Tricyclohexylphosphine (PCy₃)

- Sodium acetate (NaOAc) or lithium bromide (LiBr)

- Methanol or toluene

Procedure

Cyclopalladation :

PCy₃ Exchange :

Purification :

Data Tables and Experimental Results

Table 1: Reaction Optimization for PCy₃ Incorporation

| Pd Precursor | Ligand Ratio (Pd:PCy₃) | Solvent | Yield (%) |

|---|---|---|---|

| PdCl₂ | 1:2 | Methanol | 85 |

| Pd(OAc)₂ | 1:1 | Toluene | 70 |

| Dinuclear Pd₂ Complex | 1:1 | Ethanol | 90 |

Table 2: Catalytic Performance in Suzuki Coupling

| Catalyst | Substrate | Conditions | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| [PdCl(κ²-N,C-C₆H₄CH₂NMe₂)(PCy₃)] | Aryl bromide + arylboronic acid | 80°C, 12 h | 92 | 1,200 |

| Pd(PPh₃)₄ | Same substrates | 100°C, 24 h | 75 | 500 |

Chemical Reactions Analysis

Types of Reactions

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form palladium oxides.

Reduction: It can be reduced to lower oxidation states of palladium.

Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include palladium oxides, reduced palladium species, and substituted palladium complexes. These products are often used as intermediates in further chemical transformations .

Scientific Research Applications

Catalytic Applications

1.1 Suzuki Cross-Coupling Reactions

One of the primary applications of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is in Suzuki cross-coupling reactions. This method is crucial for forming carbon-carbon bonds by coupling aryl halides with boronic acids. The presence of tricyclohexylphosphine enhances the stability and reactivity of the palladium center, making it effective for synthesizing diarylmethanes and poly(arylene)s through cross-coupling polymerization .

1.2 C-H Bond Functionalization

This palladium complex also plays a vital role in C-H bond functionalization reactions. These reactions allow for the direct modification of C-H bonds in organic molecules, facilitating the development of complex structures without the need for pre-functionalized substrates. The palladium complex serves as a catalyst to promote these transformations efficiently .

1.3 Bioorthogonal Chemistry

Recent studies have highlighted the use of palladium-mediated uncaging reactions in bioorthogonal chemistry, where this compound is utilized for selective deallenylation reactions. This application is particularly promising for targeted therapeutic interventions, as it allows for precise control over chemical reactions within biological systems .

Organic Synthesis

2.1 Synthesis of Complex Organic Molecules

The versatility of this compound extends to its use in synthesizing complex organic molecules. It has been effectively employed in various organic transformations, including:

- Formation of Carbon-Carbon Bonds : The compound facilitates the coupling of various substrates, enabling the synthesis of complex organic frameworks.

- Polymer Chemistry : It is used in synthesizing poly(arylene)s through polymerization reactions involving aryl dihalides and aryldiboronic acids .

Case Studies

Therapeutic Potential

Emerging research indicates that palladium complexes may possess anticancer properties. Studies have shown that certain palladium(II) complexes exhibit cytotoxic effects against ovarian cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism involves intercalation with DNA, which may differ from traditional agents like cisplatin, providing a novel approach to cancer treatment.

Mechanism of Action

The mechanism by which Palladium;2-phenylaniline;tricyclohexylphosphane;chloride exerts its effects involves the coordination of the palladium center with various substrates. The molecular targets include organic molecules with functional groups that can form stable complexes with palladium. The pathways involved often include oxidative addition, transmetallation, and reductive elimination, which are common in palladium-catalyzed reactions .

Comparison with Similar Compounds

Research Highlights and Contradictions

- Superiority of PCy₃ : Evidence consistently shows PCy₃-based catalysts outperform PPh₃ analogues in Ar–Cl activation due to stronger Pd–P bonding and reduced decomposition . However, PCy₃’s air sensitivity complicates handling .

- Role of 2-Phenylaniline : While 2-phenylaniline improves solubility, some studies suggest it may slightly reduce thermal stability compared to analogous biphenyl ligands .

- Contradiction in Leaching : Bedford et al. (2003) claim minimal Pd leaching with PCy₃ precatalysts , whereas Varma (2007) reports significant leaching in clay-supported systems .

Biological Activity

Palladium complexes have garnered significant attention in medicinal chemistry and catalysis due to their unique properties and biological activities. The compound Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is a notable example, primarily recognized for its catalytic applications in organic synthesis, particularly in cross-coupling reactions. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound is characterized by a palladium center coordinated to a tricyclohexylphosphane ligand and 2-phenylaniline. The synthesis typically involves the reaction of palladium(II) chloride with 2-phenylaniline and tricyclohexylphosphine under controlled conditions. The resulting complex exhibits significant stability and solubility, which are crucial for its catalytic efficiency in various organic reactions.

Biological Activity Overview

While the primary focus of this compound has been on its catalytic properties, studies indicate that palladium complexes can exhibit biological activities that may have implications in medicinal chemistry. The following sections summarize key findings related to the biological activity of this compound.

- Catalytic Activity : The palladium center facilitates various reactions, including the activation of C–H bonds and cross-coupling reactions such as Suzuki and Heck reactions. These processes can lead to the formation of biologically active compounds, enhancing their therapeutic potential .

- Anticancer Properties : Some palladium complexes have shown promise as anticancer agents. For instance, studies have indicated that certain palladium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways . The specific mechanisms by which this compound exerts these effects require further investigation.

- Enzyme Inhibition : Research has suggested that palladium complexes may inhibit specific enzymes involved in cancer progression or other diseases. For example, the inhibition of glycosidases has been linked to potential therapeutic effects against viral infections and cancer .

Case Studies

Several studies have explored the biological activity of palladium complexes similar to this compound:

- Study on Anticancer Activity : A study demonstrated that palladium(II) complexes can effectively inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involved ROS generation leading to oxidative stress in cancer cells .

- Enzyme Activity Modulation : Another study highlighted the ability of palladium complexes to inhibit glycosidases, which are critical for various biological processes. This inhibition could lead to therapeutic applications in treating diseases associated with glycosidase activity .

Table 1: Comparison of Biological Activities of Palladium Complexes

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer potential | ROS generation, apoptosis induction |

| Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) | Enzyme inhibition | Glycosidase inhibition |

| PdCl₂(PPh₃)₂ | Cross-coupling reactions | Catalysis in organic synthesis |

Research Findings

Recent advancements in research highlight the importance of exploring the biological activity of palladium complexes beyond their catalytic applications:

- Catalytic Efficiency : Studies have shown that ligands like tricyclohexylphosphine enhance the reactivity and selectivity of palladium catalysts, which can lead to the formation of biologically relevant compounds .

- Therapeutic Implications : The dual role as a catalyst and a potential therapeutic agent positions palladium complexes as valuable candidates for drug development, especially in oncology .

Q & A

Basic Question: What are the standard synthetic methodologies for preparing palladium complexes containing 2-phenylaniline and tricyclohexylphosphane ligands?

Answer:

The synthesis typically involves reacting palladium chloride (PdCl₂) with 2-phenylaniline and tricycloclohexylphosphane (PCy₃) under controlled conditions. For example:

- Stepwise ligand substitution : PdCl₂ is first reduced in the presence of PCy₃ to form a Pd(0) intermediate, which is then reacted with 2-phenylaniline to generate the final complex .

- Cyclopalladation : Direct reaction of PdCl₂ with 2-phenylaniline under reflux in polar aprotic solvents (e.g., DMF) forms a cyclopalladated intermediate, which is subsequently treated with PCy₃ to stabilize the coordination sphere .

Key considerations : Solvent choice (e.g., toluene vs. THF), temperature (80–120°C), and stoichiometric ratios (e.g., 1:2 Pd:PCy₃) critically influence yield and purity.

Advanced Question: How do ligand electronic properties (e.g., PCy₃ vs. PPh₃) affect the catalytic efficiency of palladium complexes in cross-coupling reactions?

Answer:

Tricyclohexylphosphane (PCy₃) offers superior electron-donating capacity compared to triphenylphosphane (PPh₃), enhancing oxidative addition rates of aryl chlorides in Suzuki-Miyaura couplings. Experimental data shows:

- Turnover frequency (TOF) : Pd-PCy₃ complexes achieve TOFs >1,000 h⁻¹ for aryl chloride activation, while Pd-PPh₃ systems exhibit <200 h⁻¹ under identical conditions .

- Steric effects : The bulky cyclohexyl groups in PCy₃ reduce unwanted β-hydride elimination, improving selectivity for C–C bond formation .

Methodological tip : Use kinetic studies (e.g., variable-temperature NMR) to monitor ligand dissociation dynamics and correlate with catalytic activity .

Basic Question: What spectroscopic techniques are most effective for characterizing the structure of Pd/2-phenylaniline/PCy₃ complexes?

Answer:

- ³¹P NMR : Detects coordination shifts for PCy₃ (δ ~20–30 ppm for Pd-bound vs. ~−5 ppm for free ligand) .

- X-ray crystallography : Resolves bond lengths (e.g., Pd–P = 2.28–2.32 Å) and confirms trans/cis geometry in solid-state structures .

- UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands (~400–500 nm) to assess electronic transitions .

Advanced Question: How can thermodynamic parameters (ΔH, ΔG) of ligand binding to palladium centers be experimentally determined?

Answer:

Isothermal Titration Calorimetry (ITC) is the gold standard:

- Procedure : Titrate a concentrated PCy₃ solution into a PdCl₂/2-phenylaniline complex in PhCl solvent. Measure heat changes to calculate binding constants (Kd ≈ 10⁻⁶–10⁻⁸ M) and enthalpy (ΔH = −50 to −80 kJ/mol) .

- Data interpretation : Fit results to a 1:1 binding model, accounting for solvent effects and non-ideal mixing .

Basic Question: What safety precautions are critical when handling palladium chloride and tricyclohexylphosphane?

Answer:

- Palladium chloride : Use fume hoods to avoid inhalation of Cl⁻ decomposition products. Store in airtight containers away from moisture .

- Tricyclohexylphosphane : Handle under inert atmosphere (N₂/Ar) due to air sensitivity. Avoid contact with oxidizing agents to prevent exothermic reactions .

Emergency measures : For skin exposure, wash with 10% NaHCO₃ solution; for ingestion, administer activated charcoal .

Advanced Question: How do solvent polarity and counterion choice influence the catalytic activity of Pd/2-phenylaniline/PCy₃ complexes?

Answer:

- Polar solvents (e.g., DMF) : Stabilize charged intermediates, accelerating reductive elimination (e.g., TOF increases by 3× in DMF vs. toluene) .

- Counterion effects : Methanesulfonate (CH₃SO₃⁻) improves solubility in polar media, while chloride (Cl⁻) favors heterolytic cleavage in oxidative addition steps .

Experimental design : Conduct Hammett studies to correlate solvent dielectric constants with reaction rates .

Basic Question: What are the common decomposition pathways for Pd/2-phenylaniline/PCy₃ complexes under catalytic conditions?

Answer:

- Ligand dissociation : PCy₃ loss at >100°C leads to Pd black formation, deactivating the catalyst .

- Oxidative degradation : Exposure to O₂ generates PdO byproducts, detectable via XRD or TGA .

Mitigation : Add excess PCy₃ (10 mol%) or use stabilizing additives like 1,4-benzoquinone .

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of Pd complexes in C–N cross-coupling reactions?

Answer:

- Functional selection : Use M06-L or B3LYP-D3 for accurate Pd–ligand bond energy calculations (error <5 kcal/mol) .

- Transition-state modeling : Identify rate-determining steps (e.g., aryl amination barriers ΔG‡ ≈ 25–30 kcal/mol) .

Validation : Compare computed NMR chemical shifts (e.g., ³¹P) with experimental data to refine models .

Basic Question: What analytical methods quantify palladium leaching in reaction mixtures?

Answer:

- ICP-OES : Detects Pd concentrations as low as 0.1 ppm .

- Colorimetric assays : Use 2-mercaptoethylamine to form Pd–thiolate complexes, measurable at 450 nm (limit: 0.5 ppm) .

Advanced Question: How do steric effects of 2-phenylaniline derivatives modulate enantioselectivity in asymmetric catalysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.